REACTION_CXSMILES
|
[Cl:1]N1C(=O)CCC1=O.[C:9]1([C:15]2[NH:16][C:17]([CH2:22][OH:23])=[C:18](CO)[N:19]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.COC(O)C>O1CCOCC1>[C:9]1([C:15]2[NH:16][C:17]([CH2:22][OH:23])=[C:18]([Cl:1])[N:19]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
17.5 mmol
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
3.26 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1NC(=C(N1)CO)CO
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
COC(C)O
|
Name
|
|
Quantity
|
37 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was then reacted at the same temperature for 24 hours
|
Duration
|
24 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CONCENTRATION
|
Details
|
the reaction solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained reaction product
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
CUSTOM
|
Details
|
was recrystallized from propyl alcohol
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1NC(=C(N1)Cl)CO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |